

Application Notes: Acridine Orange for Fluorescence Microscopy

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Compound of Interest

Compound Name: Mordant Orange 6

Cat. No.: B606671

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Introduction

Acridine Orange is a versatile, cell-permeable fluorescent dye with metachromatic properties, making it a valuable tool in fluorescence microscopy for a range of applications. It selectively stains nucleic acids and acidic organelles, enabling the differentiation of cell populations and the visualization of cellular processes such as apoptosis and autophagy. When bound to double-stranded DNA (dsDNA), it emits a green fluorescence, while its association with single-stranded nucleic acids (RNA and denatured DNA) or its accumulation in acidic compartments like lysosomes results in a red-orange fluorescence.^{[1][2][3]} This differential staining capability allows for the qualitative and quantitative assessment of cellular states.

Principle of Action

Acridine Orange is a cationic dye that can easily penetrate the membranes of living cells.^{[1][2]} Its fluorescence emission spectrum is dependent on its interaction with different cellular components.

- In Live Cells: Acridine Orange primarily stains RNA in the cytoplasm and nucleolus, producing a diffuse green fluorescence.^{[1][2]} It also accumulates in acidic organelles such as lysosomes and autophagosomes, where it becomes protonated and emits a bright red-orange fluorescence.^{[4][5]} It does not intercalate with the DNA of intact, live cells.^{[1][2]}

- **In Apoptotic Cells:** During apoptosis, the cell membrane remains intact, but chromatin condensation occurs. The condensed chromatin is more susceptible to denaturation. Following treatment with RNase to remove RNA and acid to denature DNA, Acridine Orange can stain the single-stranded DNA, resulting in intense red fluorescence.^{[6][7]} The cytoplasm of apoptotic cells may show a reduced green fluorescence.
- **In Necrotic Cells:** Necrotic cells have compromised membrane integrity, allowing the dye to freely enter and stain the nucleus. This results in a uniform green fluorescence of the nucleus.

Applications in Fluorescence Microscopy

- **Cell Viability and Apoptosis/Necrosis Differentiation:** The differential staining of live, apoptotic, and necrotic cells allows for the assessment of cell viability and the mode of cell death.^{[1][2][3]}
- **Visualization of Acidic Organelles:** Its accumulation in lysosomes, endosomes, and autophagosomes makes it a useful tool for studying lysosomal activity and autophagy.^{[4][5]}
- **Detection of Bacteria:** Acridine Orange can be used for the rapid detection of bacteria in clinical specimens, as they fluoresce brightly against a dark background.^[8]
- **Cell Cycle Determination:** The staining pattern of Acridine Orange can provide insights into the cell cycle status.

Quantitative Data Summary

Property	Value	Conditions
Excitation Maximum (DNA-bound)	~502 nm	Intercalated with dsDNA
Emission Maximum (DNA-bound)	~525 nm (Green)	Intercalated with dsDNA[9]
Excitation Maximum (RNA/ssDNA-bound)	~460 nm	Bound to RNA or ssDNA
Emission Maximum (RNA/ssDNA-bound)	~650 nm (Red)	Bound to RNA or ssDNA[3]
Excitation (Acidic Organelles)	Blue Light (~488 nm)	Accumulation in acidic vesicles[1][2]
Emission (Acidic Organelles)	Orange-Red	Accumulation in acidic vesicles[1][2][4]

Experimental Protocols

Protocol 1: Differential Staining of Live, Apoptotic, and Necrotic Cells

This protocol allows for the distinction between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Materials:

- Acridine Orange (stock solution: 1 mg/mL in distilled water)
- Ethidium Bromide (stock solution: 1 mg/mL in distilled water)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell suspension
- Fluorescence microscope with appropriate filters

Procedure:

- Prepare a staining solution by mixing Acridine Orange and Ethidium Bromide in PBS to final concentrations of 1 µg/mL each.
- Add 1 µL of the staining solution to 25 µL of the cell suspension.
- Incubate for 5-15 minutes at room temperature, protected from light.
- Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
- Observe under a fluorescence microscope using a blue excitation filter.

Expected Results:

- Live Cells: Green nucleus with intact structure.
- Early Apoptotic Cells: Bright green nucleus with chromatin condensation, visible as green fragments.
- Late Apoptotic Cells: Orange to red nucleus with condensed or fragmented chromatin.
- Necrotic Cells: Uniformly orange to red nucleus with no chromatin condensation.

Protocol 2: Staining of Acidic Vacuoles (Lysosomes and Autophagosomes)

This protocol is for visualizing acidic organelles in living cells.

Materials:

- Acridine Orange (stock solution: 1 mg/mL in distilled water)
- Cell culture medium
- Live cells in culture
- Fluorescence microscope

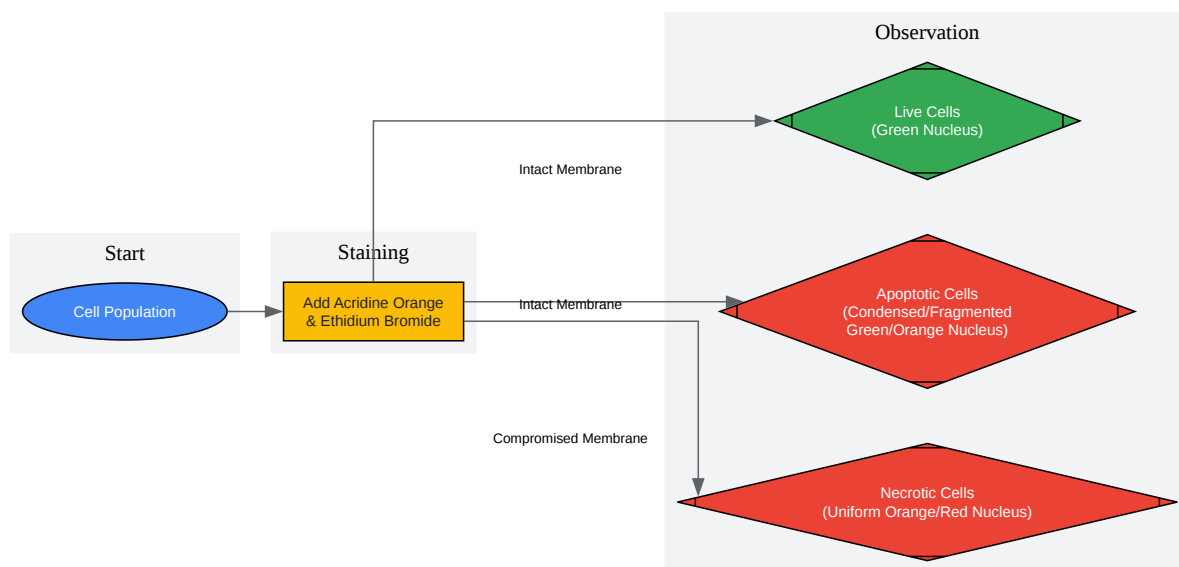
Procedure:

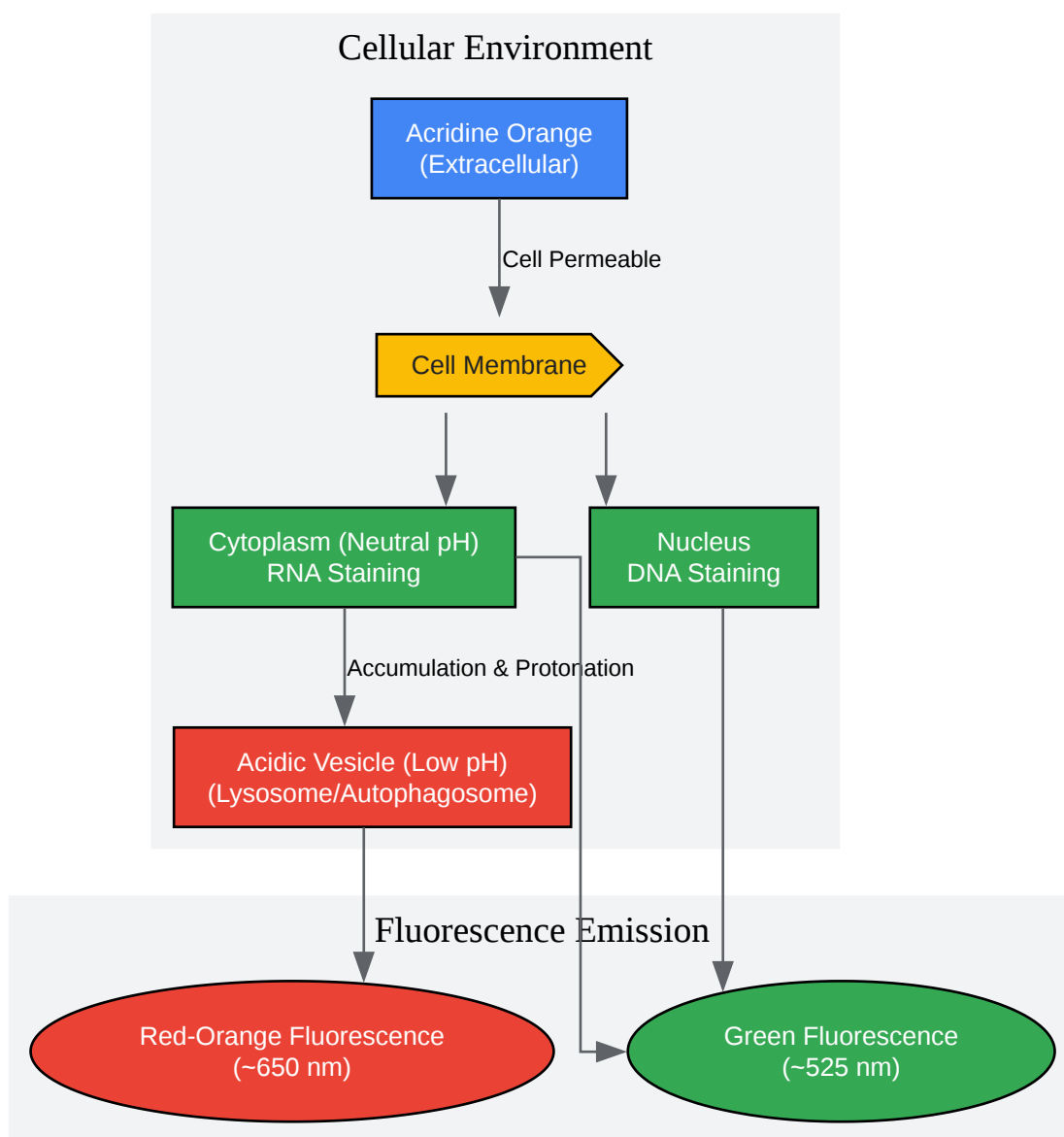
- Prepare a working solution of Acridine Orange at 1 µg/mL in pre-warmed cell culture medium.
- Remove the existing medium from the cultured cells and replace it with the Acridine Orange-containing medium.
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- Wash the cells twice with pre-warmed PBS.
- Add fresh, pre-warmed cell culture medium or PBS to the cells.
- Observe the cells under a fluorescence microscope using a blue excitation filter.

Expected Results:

- Cytoplasm and Nucleus: Faint green fluorescence.
- Acidic Organelles (Lysosomes, Autophagosomes): Bright red-orange punctate fluorescence.

Visualizations





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- To cite this document: BenchChem. [Application Notes: Acridine Orange for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606671#application-of-mordant-orange-6-in-fluorescence-microscopy]

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